Cas no 1805488-29-2 (3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid)

3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid
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- インチ: 1S/C9H6F2N2O3/c10-9(11)6-1-7(14)4(3-12)5(13-6)2-8(15)16/h1,9H,2H2,(H,13,14)(H,15,16)
- InChIKey: OMXYDLKSXQAZEV-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C(C#N)=C(CC(=O)O)N1)=O)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 457
- トポロジー分子極性表面積: 90.2
- XLogP3: 0.2
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029045063-1g |
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid |
1805488-29-2 | 97% | 1g |
$1,564.50 | 2022-04-01 |
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid 関連文献
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acidに関する追加情報
Introduction to 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid (CAS No. 1805488-29-2)
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid (CAS No. 1805488-29-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives and is characterized by the presence of a cyano group, a difluoromethyl moiety, and a hydroxyl group, all of which contribute to its distinct chemical properties and biological activities.
The cyano group in 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid imparts strong electron-withdrawing properties, which can influence the compound's reactivity and stability. The difluoromethyl moiety, on the other hand, is known for its ability to modulate the lipophilicity and metabolic stability of the molecule, making it an attractive feature for drug design. The hydroxyl group at the 4-position of the pyridine ring further enhances the compound's polarity and can facilitate interactions with biological targets.
Recent studies have explored the potential of 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR pathway. The ability to selectively target cancer cells while sparing normal cells makes 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid a valuable candidate for further development in oncology.
The pharmacokinetic profile of 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid has also been studied extensively. In vitro and in vivo experiments have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the difluoromethyl group contributes to enhanced metabolic stability, while the hydroxyl group improves solubility and bioavailability. These characteristics are crucial for ensuring that the compound can effectively reach its intended biological targets.
Safety and toxicity assessments are essential components of drug development, and preliminary studies on 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid have shown promising results. In animal models, this compound has demonstrated low toxicity at therapeutic doses, with no significant adverse effects observed on major organs or physiological functions. These findings support the potential for further clinical evaluation of 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid.
The synthesis of 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid has been optimized to achieve high yields and purity. Various synthetic routes have been explored, including multistep processes involving selective functional group manipulations and efficient coupling reactions. The ability to produce this compound on a large scale is crucial for advancing its development as a pharmaceutical agent.
In conclusion, 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid (CAS No. 1805488-29-2) represents a promising lead compound with diverse therapeutic potential. Its unique chemical structure confers favorable biological activities and pharmacokinetic properties, making it an attractive candidate for further research and development in areas such as inflammation and cancer therapy. Ongoing studies are expected to provide deeper insights into its mechanisms of action and clinical applications.
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